molecular formula C6H11ClO B1365366 5-Chloro-3-methylpentan-2-one CAS No. 1187-81-1

5-Chloro-3-methylpentan-2-one

Cat. No.: B1365366
CAS No.: 1187-81-1
M. Wt: 134.6 g/mol
InChI Key: XKEZKJHAYZEVNQ-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpentan-2-one: is an organic compound with the molecular formula C6H11ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and a methyl group attached to a pentanone backbone

Scientific Research Applications

5-Chloro-3-methylpentan-2-one has several applications in scientific research:

Mechanism of Action

Biochemical Pathways

It is known that the compound can be found in plants and has been shown to have bioactive properties . The downstream effects of these pathways are subject to ongoing research.

Result of Action

It has been suggested that the compound may have anti-inflammatory and anti-cancer properties , but further studies are needed to confirm these effects and understand their mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Chloro-3-methylpentan-2-one involves the chlorination of 3-acetyl-1-propanol. This process uses triphosgene as the chlorinating agent, with N,N-dimethylacetamide (DMAC) as a catalyst. The reaction is typically carried out in 1,2-dichloroethane at 80°C for 2 hours, yielding up to 97.93% of the desired product .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of efficient chlorinating agents and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methylpentan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The ketone group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products:

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Reduction: The major product is 5-chloro-3-methylpentan-2-ol.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Comparison with Similar Compounds

  • 1-Chloro-3-methylpentan-4-one
  • 3-(2-Chloroethyl)butan-2-one
  • 4-Methyl-1-pentene

Comparison: 5-Chloro-3-methylpentan-2-one is unique due to the specific positioning of the chlorine atom and the methyl group on the pentanone backbone. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

5-chloro-3-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-5(3-4-7)6(2)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEZKJHAYZEVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480737
Record name 2-Pentanone, 5-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-81-1
Record name 5-Chloro-3-methyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 5-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pentanone, 5-chloro-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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